molecular formula C11H12O3 B170178 4-(1-Oxopropan-2-yl)phenyl acetate CAS No. 174150-71-1

4-(1-Oxopropan-2-yl)phenyl acetate

Cat. No.: B170178
CAS No.: 174150-71-1
M. Wt: 192.21 g/mol
InChI Key: OWNQQWXXQWKXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Oxopropan-2-yl)phenyl acetate is a synthetic organic compound characterized by a phenyl ring substituted with an acetoxy group at position 4 and a 1-oxopropan-2-yl group. The 1-oxopropan-2-yl moiety (a ketone-containing propan-2-yl chain) introduces both steric and electronic effects, influencing its reactivity and applications. This compound, referred to as 2-methoxy-4-(1-oxopropan-2-yl)phenyl acetate in one study, is synthesized via a one-pot metathesis-hydroformylation procedure using renewable 1-propenylbenzenes as precursors .

Properties

CAS No.

174150-71-1

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

[4-(1-oxopropan-2-yl)phenyl] acetate

InChI

InChI=1S/C11H12O3/c1-8(7-12)10-3-5-11(6-4-10)14-9(2)13/h3-8H,1-2H3

InChI Key

OWNQQWXXQWKXDM-UHFFFAOYSA-N

SMILES

CC(C=O)C1=CC=C(C=C1)OC(=O)C

Canonical SMILES

CC(C=O)C1=CC=C(C=C1)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(1-Oxopropan-2-yl)phenyl acetate are best contextualized by comparing it to analogous compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural Comparison with Selected Analogs

Compound Name Substituent(s) on Phenyl Ring Key Functional Groups Biological/Functional Relevance Source
This compound Methoxy, 1-oxopropan-2-yl Acetate, ketone Catalysis intermediates
4-(2-((1-(4-Fluorophenyl)-1-oxopropan-2-yl)thio)quinazolin-4(3H)-one)benzenesulfonamide Fluorophenyl, thioether Sulfonamide, quinazolinone Carbonic anhydrase inhibitor (KI = 95.4–116.2 nM)
4-Hydroxy phenyl acetic acid methyl ester (Compound 17) Hydroxy, methyl ester Phenolic hydroxyl, ester Antitumor activity (LA795 cell line)
4-Oxopentyl acetate Oxopentyl Acetate, ketone Solvent/plasticizer applications
Methyl 2-(4-(hydroxymethyl)phenyl)acetate Hydroxymethyl, methyl ester Ester, hydroxymethyl Intermediate in peptide synthesis

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

  • The fluorophenyl substitution in ’s compound enhances inhibitory potency (KI = 95.4–116.2 nM) compared to unsubstituted phenyl analogs (KI = 140.8–202.6 nM) . In contrast, the methoxy group in this compound may reduce reactivity due to electron-donating effects, favoring stability in catalytic processes .
  • Hydroxy substituents (e.g., in Compound 17 from ) correlate with antitumor activity, suggesting that polar groups enhance bioactivity in certain contexts .

Functional Group Contributions: The acetate group in this compound and 4-oxopentyl acetate improves solubility in organic solvents, making both compounds suitable for synthetic applications . Sulfonamide and quinazolinone moieties () confer enzyme inhibitory properties, whereas the ketone in the target compound primarily serves as a reactive site for further derivatization .

Stability: The 1-oxopropan-2-yl group’s ketone may render the compound prone to nucleophilic attack, contrasting with the more stable hydroxymethyl group in methyl 2-(4-(hydroxymethyl)phenyl)acetate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.